"3-(3-Ethoxyphenoxy)pyrrolidine" chemical properties
"3-(3-Ethoxyphenoxy)pyrrolidine" chemical properties
The following technical guide details the chemical properties, synthesis, and pharmacological relevance of 3-(3-Ethoxyphenoxy)pyrrolidine . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on its utility as a scaffold in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs).
Compound Class: 3-Aryloxypyrrolidines Application: CNS Therapeutics (Analgesia, Depression), Monoamine Transporter Probes
Executive Summary
3-(3-Ethoxyphenoxy)pyrrolidine represents a privileged structural motif in medicinal chemistry, specifically within the class of 3-aryloxypyrrolidines. These scaffolds are pharmacologically significant due to their ability to mimic the spatial arrangement of biogenic amines, allowing them to bind with high affinity to the orthosteric sites of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).
This guide provides a validated workflow for the synthesis, physicochemical profiling, and biological characterization of this compound, emphasizing its role as a lead fragment for optimizing lipophilicity and metabolic stability in SNRI design.
Chemical Identity & Physicochemical Profiling[1][2]
Understanding the physicochemical baseline is critical for predicting blood-brain barrier (BBB) penetration and oral bioavailability.
Table 1: Calculated Physicochemical Properties
| Property | Value (Est.) | Significance |
| Molecular Formula | C₁₂H₁₇NO₂ | Core stoichiometry. |
| Molecular Weight | 207.27 g/mol | Fragment-like space; ideal for lead optimization. |
| cLogP | 2.1 – 2.4 | Optimal lipophilicity for CNS penetration (Rule of 5 compliant). |
| pKa (Basic) | ~9.4 (Pyrrolidine NH) | Predominantly ionized at physiological pH (7.4), aiding transporter interaction. |
| TPSA | ~21 Ų | High permeability; well below the 90 Ų threshold for BBB crossing. |
| H-Bond Donors | 1 (Amine) | Critical for anchoring to Aspartate residues in SERT/NET. |
Synthetic Methodologies
To ensure reproducibility and high enantiomeric purity (if chiral starting materials are used), two primary routes are recommended. The Mitsunobu Coupling is preferred for its stereochemical inversion capabilities, allowing precise control over the 3-position stereocenter.
Route A: Mitsunobu Coupling (Preferred)
This pathway utilizes N-protected-3-hydroxypyrrolidine and 3-ethoxyphenol.
Reagents:
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Substrate 1: N-Boc-3-hydroxypyrrolidine (Commercial)
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Substrate 2: 3-Ethoxyphenol
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Coupling Agents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD)
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Solvent: Anhydrous THF
Protocol:
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Preparation: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq), 3-ethoxyphenol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF under N₂ atmosphere. Cool to 0°C.[1]
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Coupling: Add DIAD (1.2 eq) dropwise over 30 minutes to maintain temperature <5°C.
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Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC/LC-MS.
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Workup: Concentrate solvent. Triturate with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography (Hexane/EtOAc).
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Deprotection: Dissolve the intermediate in DCM. Add TFA (10-20% v/v). Stir at RT for 2 hours. Evaporate volatiles and convert to HCl salt using 2M HCl in ether.
Route B: Nucleophilic Substitution (SN2)
Used when Mitsunobu reagents are cost-prohibitive or difficult to remove. Requires activation of the pyrrolidine alcohol.
Protocol:
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Activation: React N-Boc-3-hydroxypyrrolidine with Methanesulfonyl chloride (MsCl) and Et₃N in DCM to form the mesylate.
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Displacement: React the mesylate with 3-ethoxyphenol in DMF using Cs₂CO₃ or NaH as a base at 60–80°C.
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Deprotection: Acidic cleavage of the Boc group as above.
Visualization: Synthesis Workflow
Figure 1: Convergent synthesis strategy utilizing Mitsunobu coupling for stereochemical control.
Pharmacological Relevance & SAR
The 3-aryloxypyrrolidine scaffold is a bioisostere of the 3-aryloxy-3-phenylpropylamine scaffold found in blockbuster drugs like Atomoxetine and Fluoxetine .
Mechanism of Action: Monoamine Reuptake Inhibition
The secondary amine of the pyrrolidine ring mimics the terminal amine of norepinephrine/serotonin, interacting with the conserved Aspartate residue (Asp98 in hSERT) in the transporter's central binding site. The 3-ethoxyphenoxy moiety occupies the hydrophobic S1 or S2 pocket, providing selectivity and potency.
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NET Selectivity: Often enhanced by substituents at the 2-position of the phenyl ring (ortho).
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SERT Selectivity: Often enhanced by electron-withdrawing groups or bulkier ethers (like ethoxy) at the 3/4-position (meta/para).
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3-Ethoxy Group: Provides steric bulk and lipophilicity, potentially improving residence time in the hydrophobic pocket compared to a simple methoxy group.
Experimental Validation: Uptake Inhibition Assay
To validate the biological activity of the synthesized compound, the following in vitro protocol is standard.
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Cell Line: HEK-293 cells stably expressing hSERT or hNET.
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Tracer: [³H]-Serotonin or [³H]-Norepinephrine.
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Incubation: Cells are incubated with the test compound (0.1 nM – 10 µM) and tracer for 10 minutes at 37°C.
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Termination: Rapid washing with ice-cold buffer.
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Quantification: Scintillation counting of lysed cells.
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Analysis: IC₅₀ determination via non-linear regression.
Visualization: Pharmacophore Interaction
Figure 2: Pharmacophore mapping of 3-(3-ethoxyphenoxy)pyrrolidine within the monoamine transporter binding site.
References
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Vertex Pharmaceuticals. (2009). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.[1][3]
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Smith, A. et al. (2016). Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonist.[4] Bioorganic & Medicinal Chemistry.[1][5][3][4][6][7][8][9]
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Enamine Ltd. (2024). Pyrrolidine Derivatives in Drug Discovery: Library Design and Synthesis. Enamine Technical Notes.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Phenoxypyrrolidine derivatives.
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- 3. Highlights on Steroidal Arylidene Derivatives as a Source of Pharmacologically Active Compounds: A Review [mdpi.com]
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